1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-3-2-4-17(11-15)12-20(24)23-9-6-16(7-10-23)14-25-19-5-8-22-13-18(19)21/h2-5,8,11,13,16H,6-7,9-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFJRYRAHZZJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine-Based Compounds with (3-Chloropyridin-4-yl)oxy Groups
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-70-2) Structure: Replaces the 3-methylphenyl group with a pyrrole ring. Molecular weight: 319.78 . Applications: Likely explored for CNS activity due to pyrrole’s prevalence in neuromodulators.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 2034274-56-9) Structure: Features an acetate ester instead of the 3-methylphenyl-ethanone. Molecular weight: 340.80 .
Piperidine Derivatives with Aromatic/Aryl Substituents
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6) Structure: Contains a nitro group on the phenyl ring and a pyrazole-linked 4-chlorophenyl group. Impact: The nitro group enhances electrophilicity, possibly increasing reactivity in redox environments. Molecular weight: 424.88 .
2-(4-Chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one (CAS 1421523-68-3)
- Structure : Incorporates a thiazepane ring with a piperidinylmethyl substituent.
- Impact : Sulfur in thiazepane may enhance metabolic stability or modulate lipophilicity. Molecular weight: 366.9 .
Pyridinone and Piperazine Hybrids
3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS 897735-11-4) Structure: Combines pyridinone, piperazine, and fluorophenyl groups. Impact: Fluorine’s electronegativity enhances binding affinity, while piperazine improves solubility. Molecular weight: 486.0 . Applications: Likely targets serotonin or dopamine receptors due to piperazine’s prevalence in psychotherapeutics.
Physical and Chemical Properties
Preparation Methods
Synthesis of 4-(Hydroxymethyl)piperidine
The foundational intermediate, 4-(hydroxymethyl)piperidine, is typically synthesized via reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. This method achieves yields of 78–85% with minimal side-product formation.
Reaction Conditions:
-
Ethyl isonipecotate (1 equiv)
-
LiAlH₄ (2.5 equiv)
-
THF, 0°C → room temperature, 12 h
-
Quench with Na₂SO₄·10H₂O
Etherification with 3-Chloro-4-hydroxypyridine
The hydroxymethyl group at position 4 of the piperidine ring undergoes etherification with 3-chloro-4-hydroxypyridine. Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], dry THF) are preferred for this step, yielding 4-((3-chloropyridin-4-yl)oxy)methylpiperidine in 65–72% yield.
Optimized Parameters:
-
4-(Hydroxymethyl)piperidine (1 equiv)
-
3-Chloro-4-hydroxypyridine (1.2 equiv)
-
DIAD (1.5 equiv), PPh₃ (1.5 equiv)
-
THF, 0°C → reflux, 24 h
Alternative Pathway: Suzuki-Miyaura Cross-Coupling
Synthesis of Boronic Ester Intermediates
Aryl boronic esters serve as critical intermediates. For example, 5-acetyl-2-bromopyridine reacts with 3-methylphenylboronic acid under Pd(PPh₃)₂Cl₂ catalysis to form 1-(6-(3-methylphenyl)pyridin-3-yl)ethan-1-one (92% yield).
Reaction Table:
| Component | Quantity | Role |
|---|---|---|
| 5-Acetyl-2-bromopyridine | 1.97 mmol | Electrophile |
| 3-Methylphenylboronic acid | 3.94 mmol | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 3 mol% | Catalyst |
| Na₂CO₃ | 1.38 mmol | Base |
| MeCN/H₂O (1:1) | 15.6 mL | Solvent |
Piperidine Coupling
The pyridine intermediate is coupled with 4-(chloromethyl)piperidine via nucleophilic aromatic substitution (110°C, DMF, 24 h), though this route suffers from lower yields (42–48%) due to steric hindrance.
Comparative Analysis of Methods
Yield and Scalability
Q & A
Q. Optimization Parameters :
- Temperature : 60–80°C for coupling steps to balance reaction rate and side-product formation .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with yields improved by ligand screening .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 8.4 ppm for pyridine protons, δ 2.3 ppm for methylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₂ClN₂O₂) with <2 ppm mass accuracy .
- X-ray Crystallography : Resolve 3D conformation, particularly piperidine ring puckering and chloropyridine orientation .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
Dose-response profiling : Use IC₅₀/EC₅₀ curves to validate potency across multiple concentrations .
Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., KD values) .
Selectivity screening : Test against related enzymes/receptors (e.g., kinase panels) to rule out cross-reactivity .
Advanced Question: What methodologies assess the compound’s stability under varying pH, temperature, and light conditions?
Methodological Answer:
- Forced Degradation Studies :
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC for degradation products .
- Thermal stability : Heat at 40–60°C for 1 week; track ketone oxidation or piperidine ring decomposition .
- Photostability : Expose to UV light (320–400 nm) and quantify changes using UV-Vis spectroscopy .
Advanced Question: How do structural modifications (e.g., halogen substitution, ring expansion) influence its biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace 3-chloropyridine with 3-fluoropyridine: Test impact on target binding via molecular docking (e.g., ΔG calculations) .
- Modify piperidine to azepane: Evaluate pharmacokinetic changes (e.g., logP, metabolic stability) using in vitro microsomal assays .
- Comparative Analysis : Benchmark against analogs (e.g., Compound B in ) to identify critical pharmacophores.
Basic Question: What are the recommended handling and storage protocols to ensure compound integrity?
Methodological Answer:
- Storage : -20°C under inert gas (argon/nitrogen) to prevent oxidation; desiccants (silica gel) to avoid hydrolysis .
- Handling : Use gloveboxes for air-sensitive steps (e.g., catalytic reactions); PPE (gloves, goggles) for toxicity mitigation .
Advanced Question: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase ATP-binding sites) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for halogen-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
